molecular formula C11H15NO B15248440 4-(Tert-butyl)-3-acetylpyridine

4-(Tert-butyl)-3-acetylpyridine

Cat. No.: B15248440
M. Wt: 177.24 g/mol
InChI Key: AJDBUSMNAHNMME-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butyl group at the 4-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone typically involves the alkylation of 4-tert-butylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-tert-butylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-(4-(tert-Butyl)pyridin-3-yl)acetic acid.

    Reduction: 1-(4-(tert-Butyl)pyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(tert-Butyl)pyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the structure of the derivative and its intended use. For example, a derivative designed as an anti-inflammatory agent may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(4-(tert-Butyl)pyridin-3-yl)ethanone can be compared with other pyridine derivatives such as:

    4-tert-Butylpyridine: Lacks the ethanone group, making it less reactive in certain synthetic applications.

    1-(4-(tert-Butyl)pyridin-3-yl)ethanol:

    4-tert-Butyl-2,2’6’,2’'-terpyridine: A more complex pyridine derivative with multiple pyridine rings, used in coordination chemistry and as a ligand in metal-catalyzed reactions.

The uniqueness of 1-(4-(tert-Butyl)pyridin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-tert-butylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H15NO/c1-8(13)9-7-12-6-5-10(9)11(2,3)4/h5-7H,1-4H3

InChI Key

AJDBUSMNAHNMME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(C)(C)C

Origin of Product

United States

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